Home > Products > Screening Compounds P10698 > 6,7-dihydro-3H-pteridin-4-one
6,7-dihydro-3H-pteridin-4-one -

6,7-dihydro-3H-pteridin-4-one

Catalog Number: EVT-13971066
CAS Number:
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6,7-dihydro-3H-pteridin-4-one is an organic compound belonging to the class of pteridines and derivatives, which are characterized by their polycyclic aromatic structure. This compound features a pteridine moiety that includes a ketone and an amine group, specifically forming a 2-aminopteridin-4(3H)-one structure. The molecular formula for this compound is C7H8N4OC_7H_8N_4O with a molecular weight of approximately 164.16 g/mol. It is recognized for its role as a precursor in various biochemical pathways, especially in the biosynthesis of important cofactors such as tetrahydrofolate and methanopterin .

Synthesis Analysis

The synthesis of 6,7-dihydro-3H-pteridin-4-one can be approached through several methods:

  1. Condensation Reactions: Traditional methods involve the condensation of specific aliphatic molecules under acidic conditions with pyrimidine precursors. Notable synthetic routes include the Gabriel–Isay and Polovonoski–Boon syntheses, which allow for the introduction of various substituents at the 6-position of pterin derivatives .
  2. Cross-Coupling Reactions: Another effective method involves starting from 6-chloropterin derivatives, followed by cross-coupling reactions to introduce desired substituents. This approach enhances the accessibility of novel 6-substituted pterins and has been documented in various studies .
  3. Pyrazine Ring Method: The Taylor method utilizes a pyrazine ring that already contains a substituent at position 6, allowing for further transformations to yield pteridine derivatives .
Molecular Structure Analysis

The molecular structure of 6,7-dihydro-3H-pteridin-4-one can be described as follows:

  • Chemical Formula: C7H8N4OC_7H_8N_4O
  • Molecular Weight: 164.16 g/mol
  • InChI Key: HZQKZGVZBZYJAY-UHFFFAOYSA-N
  • SMILES Notation: NC1=NC2=C(N=C(C)CN2)C(O)=N1

The compound exhibits a bicyclic structure typical of pteridines, containing nitrogen atoms that contribute to its heterocyclic nature. The presence of the ketone functional group at position 4 is significant for its chemical reactivity and biological function .

Chemical Reactions Analysis

6,7-dihydro-3H-pteridin-4-one participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitrogen atoms in the pteridine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  2. Reduction Reactions: The ketone group can be reduced to form alcohols or other functional groups, which can further modify the compound's properties and reactivity.
  3. Condensation Reactions: This compound can also act as a building block in condensation reactions to form more complex heterocyclic compounds or derivatives.

These reactions are crucial for synthesizing derivatives that may have enhanced biological activity or different pharmacological properties .

Mechanism of Action

The mechanism of action for 6,7-dihydro-3H-pteridin-4-one primarily involves its role as a precursor in metabolic pathways:

  1. Cofactor Biosynthesis: It is involved in the biosynthesis of tetrahydrofolate, which is essential for one-carbon metabolism and nucleotide synthesis.
  2. Enzymatic Interactions: The compound interacts with various enzymes that facilitate its conversion into biologically active forms, impacting cellular processes such as DNA synthesis and repair.
  3. Regulation of Metabolic Pathways: By serving as a substrate or cofactor in enzymatic reactions, it plays a regulatory role in several metabolic pathways critical for cell growth and division .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dihydro-3H-pteridin-4-one include:

  • State: Solid (specific state not available)
  • Melting Point: Not available
  • Boiling Point: Not available
  • Solubility: Solubility data not provided
  • Charge: Neutral (0)

These properties are essential for understanding how the compound behaves under various conditions and its potential applications in scientific research .

Applications

The applications of 6,7-dihydro-3H-pteridin-4-one are diverse:

  1. Biochemical Research: It serves as a valuable intermediate in the synthesis of pterin derivatives that are used in studying metabolic pathways.
  2. Pharmaceutical Development: Its derivatives are investigated for potential therapeutic applications due to their roles in essential biological processes.
  3. Agricultural Chemistry: Compounds related to pteridines may also find applications in agricultural chemistry as growth regulators or herbicides.
Synthetic Methodologies and Mechanistic Pathways

Cyclocondensation Strategies for Pteridine Core Assembly

The construction of the pteridine nucleus in 6,7-dihydro-3H-pteridin-4-one primarily relies on cyclocondensation reactions between pyrazine and pyrimidine precursors. The Gabriel-Isay synthesis (also termed Gabriel-Colman synthesis) represents a classical approach where 5,6-diaminopyrimidine undergoes cyclo-condensation with 1,2-dicarbonyl compounds such as glyoxal or benzil [2] [8]. This reaction proceeds through a stepwise nucleophilic addition-elimination mechanism: the more nucleophilic 5-amino group attacks the first carbonyl carbon, forming an imine intermediate, followed by cyclization via attack of the 6-amino group on the second carbonyl, ultimately yielding the dihydropteridinone core after dehydration [8]. This method typically produces 4-substituted-6,7-diphenylpteridine derivatives when using unsymmetrical diketones, with regioselectivity governed by electronic and steric factors of the carbonyl substrates [2].

Alternative routes include the Polonovski-Boon reaction, which employs 6-chloro-5-nitropyrimidine reacted with α-aminocarbonyl compounds. Subsequent reduction and cyclization afford 2-amino-6-methyl-7,8-dihydropteridin-4(3H)-one derivatives [2]. The Timmis synthesis offers another pathway through dehydration of 4-amino-5-nitrosopyrimidines with activated methylene compounds (ketones, aldehydes, nitriles) under basic catalysis [2] [8]. This method is particularly valuable for introducing diverse substituents at the C6 position, albeit with limitations in functional group tolerance.

Table 1: Cyclocondensation Methodologies for 6,7-Dihydro-3H-pteridin-4-one Synthesis

MethodKey Starting MaterialsReaction ConditionsPrimary ProductsYield Range
Gabriel-Isay5,6-Diaminopyrimidine + GlyoxalMild acid/base, reflux6,7-Unsubstituted or diaryl derivatives40-75%
Polonovski-Boon6-Chloro-5-nitropyrimidine + α-AminoketonesReduction then cyclization2-Amino-6-alkyl-7,8-dihydropteridinones30-65%
Timmis4-Amino-5-nitrosopyrimidine + Active methylene compoundsBase catalysis (KOH, KOAc)6-Substituted-7,8-dihydropteridinones25-60%
BlickeAminopyrimidines + Aldehydes/HCNNaOMe, dehydration7-Substituted dihydropteridinones35-70%

Regioselective Functionalization at C-6 and C-7 Positions

Regiochemical control in pteridine functionalization presents significant synthetic challenges due to the differential reactivity of the C6 and C7 positions. The C7 position exhibits higher nucleophilic character compared to C6, attributed to the electron distribution within the pterin system [9]. This intrinsic bias is exemplified in Minisci-type acylations, where electrophiles predominantly attack C7, yielding 7-acylpterin derivatives as major products [4] [9]. This preference complicates direct access to C6-substituted derivatives, which are prevalent in biologically active natural pterins like biopterin and folate cofactors.

To overcome this limitation, innovative strategies employing directed metalation and protecting group manipulation have been developed. A pivotal advancement involves the synthesis of 6-tosylpterin derivatives as versatile intermediates [4] [9]. This is achieved through selective tosylation of 6-oxopterin (xanthopterin) under controlled conditions. The electron-withdrawing tosyl group activates the C6 position towards transition-metal-catalyzed cross-coupling reactions, enabling previously inaccessible C6 derivatization:

  • Sonogashira Coupling: 6-Tosylpterin reacts with terminal alkynes under Pd(0)/Cu(I) catalysis to generate 6-alkynylpterins, useful fluorescent probes.
  • Suzuki-Miyaura Coupling: Arylboronic acids couple efficiently, yielding 6-aryl pterins with enhanced π-conjugation.
  • Heck Coupling: Palladium-mediated coupling with alkenes provides access to 6-alkenyl derivatives [4] [9].

Mechanistically, these reactions proceed via oxidative addition of the C(aryl)-OTs bond to Pd(0), forming an arylpalladium(II) intermediate. Subsequent transmetalation (Suzuki) or alkyne/alkene insertion (Sonogashira/Heck), followed by reductive elimination, furnishes the coupled product. The use of pseudohalogen leaving groups (OTs versus traditional Cl) enhances reactivity while mitigating harsh conditions that could degrade the sensitive dihydropteridinone system [4].

Table 2: Regioselective Functionalization Strategies for 6,7-Dihydro-3H-pteridin-4-one

Target PositionStrategyKey Reagent/IntermediateReaction ConditionsApplications
C7Minisci AcylationCarboxylic acids, AgNO3, (NH4)2S2O8Radical conditions, heatingSynthesis of 7-acylpterin fluorescent tags
C66-Tosylation/Cross-CouplingTosCl, then Pd catalystsPd(PPh3)4, CuI, base, 70-90°CBioconjugates, kinase inhibitors
C6Viscontini ReactionSugar phenylhydrazonesMild acid, regioselective condensationNatural pterin glycoside analogs
C6/C7Nucleophilic AdditionH2O, ROH, RNH2Acidic/basic conditionsCovalent hydrates, alkoxy/amino adducts

Reductive Pathways for Dihydro-State Stabilization

The 6,7-dihydro state of the pteridinone system exhibits inherent redox sensitivity, posing challenges for isolation and handling. Chemical reduction of fully aromatic pteridin-4-ones typically employs sodium borohydride (NaBH4) under controlled conditions. This regioselective reduction targets the pyrazine ring, generating the 5,6,7,8-tetrahydro species, which can be oxidized back to the dihydro state [10]. However, the dihydro form (particularly 7,8-dihydrobiopterin) readily undergoes autoxidation via radical-mediated pathways involving electron loss, formation of the BH3• radical, and reaction with molecular oxygen to form peroxides, perpetuating chain oxidation [10].

Stabilization strategies encompass:

  • Electron-Withdrawing Substituents: Introduction of carboxylate or trifluoromethyl groups at C6 diminishes electron density, reducing oxidation susceptibility [10].
  • Cryogenic Handling: Storage at -80°C under inert atmosphere (argon/nitrogen) slows radical chain oxidation.
  • Antioxidant Cocktails: Addition of dithiothreitol (DTT) or ascorbic acid acts sacrificially; ascorbate reduces the BH3• radical back to BH4 before it degrades to 7,8-BH2 [10].
  • Chelation: Magnesium ions stabilize the reduced state by coordinating with N5 and the side-chain hydroxyls in natural pterins.

Biologically, enzymatic reduction plays crucial roles. Dihydropteridine reductase (DHPR) regenerates tetrahydrobiopterin (BH4) from quinonoid dihydrobiopterin (q-BH2) using NADH as reductant [10]. Meanwhile, dihydrofolate reductase (DHFR) salvages 7,8-dihydrobiopterin (7,8-BH2), the nonenzymatic oxidation product, converting it back to BH4—a process critical in endothelial cells for nitric oxide synthase function [7] [10]. Knockdown studies confirm DHFR’s indispensability: siRNA suppression reduces cellular BH4 pools by >60%, impairing NO production [10].

Post-Synthetic Modifications for Biologically Active Derivatives

Functionalized 6,7-dihydro-3H-pteridin-4-ones serve as versatile scaffolds for generating bioactive molecules through targeted modifications:

  • Kinase Inhibitors: Introduction of aryl/heteroaryl groups at C6 via Suzuki coupling enhances binding to ATP pockets. For instance, 6-(3-fluorophenyl)-7H-pteridin-4-amine derivatives exhibit potent inhibition (IC50 <100 nM) of EGFR tyrosine kinase by forming critical hydrogen bonds with hinge region residues (e.g., Met793) and hydrophobic interactions [5]. Similarly, 2,4-diamino-6-(benzylamino)pteridines inhibit DRAK1 (DAP-related apoptosis-inducing kinase 1), modulating apoptotic pathways in cancer cells [5].

  • Folate Antimetabolites: Diaminopteridine derivatives mimic pteroylglutamate structures. Methotrexate (4-amino-10-methylpteroic acid), synthesized by coupling 2,4-diamino-6-bromomethylpteridine with p-aminobenzoylglutamate, potently inhibits dihydrofolate reductase (DHFR), disrupting nucleotide synthesis [6] [10]. "Leucovorin rescue" employs 5-formyltetrahydrofolate to counteract methotrexate toxicity in normal cells [9].

  • Antimicrobial Agents: Sulfonamide-pteridine conjugates target folate biosynthesis. Bifunctional inhibitors like HP-18 and HP-26 occupy both pterin and p-aminobenzoate (pABA) binding sites in HPPK-DHPS (6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase-dihydropteroate synthase). HP-26 shows isozyme selectivity, inhibiting Francisella tularensis HPPK-DHPS (IC50 = 5.1 µM, Ki = 2.4 µM) more effectively than E. coli enzyme (IC50 = 9.5 µM) . Structural studies confirm its binding mode: the pterin moiety occupies the HPPK pocket, while the adenosine-derived segment extends into the DHPS active site .

  • GTP Cyclohydrolase I (GTPCH-1) Inhibitors: 7-Deazaguanines derived from 6-chloro-4-oxopteridines block the first step in BH4 biosynthesis. Modifications at C2 (e.g., thioethers) and C6 (carboxylates) enhance inhibitory activity. Molecular modeling suggests zinc coordination by thiol/carboxyl groups augments binding to GTPCH-1’s active site [6].

Table 3: Biologically Active Derivatives of 6,7-Dihydro-3H-pteridin-4-one

Derivative ClassKey Structural FeaturesBiological TargetMechanism of ActionRef.
6-Aryl-7H-pteridin-4-aminesAryl at C6, amino at C4EGFR tyrosine kinaseATP-competitive inhibition, H-bonding [5]
2,4-DiaminopteridinesAmino groups at C2/C4, alkyl/aryl at C6Dihydrofolate reductase (DHFR)Folate antagonism, nucleotide depletion [10]
HP-26-like bisubstrate analogsPterin-adenosine hybridsBifunctional HPPK-DHPSDual active site occupation
7-DeazaguaninesFused pyrrole replacing pyrimidine N7GTP cyclohydrolase I (GTPCH-1)Competitive inhibition vs. GTP [6]
Pterin-glycosidesSugar moieties at C6/C7Bacterial transportersSubstrate mimicry, uptake interference [9]

Compounds Mentioned in Article

Properties

Product Name

6,7-dihydro-3H-pteridin-4-one

IUPAC Name

6,7-dihydro-3H-pteridin-4-one

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

InChI

InChI=1S/C6H6N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h3H,1-2H2,(H,8,9,10,11)

InChI Key

GAONJGYKEMDOIG-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C(=N1)C(=O)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.